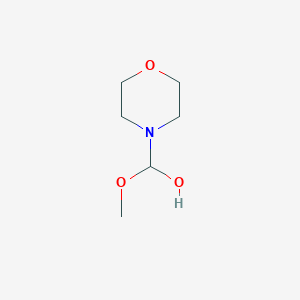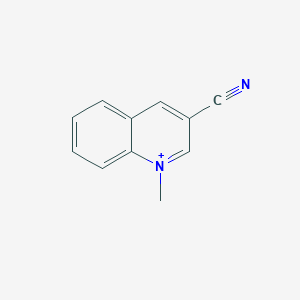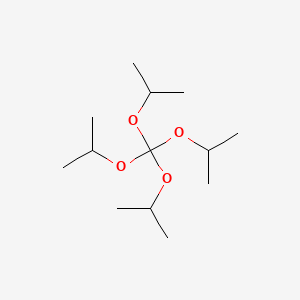
3-Bromo-N1-phenylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N1-phenylbenzene-1,2-diamine is an organic compound with the molecular formula C12H11BrN2 It is a derivative of benzene, where the benzene ring is substituted with a bromine atom and an N1-phenyl group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-N1-phenylbenzene-1,2-diamine typically involves the bromination of N1-phenylbenzene-1,2-diamine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-N1-phenylbenzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Bromo-N1-phenylbenzene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Bromo-N1-phenylbenzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atom and the N1-phenyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-phenylbenzene-1,2-diamine: Lacks the bromine substitution, leading to different reactivity and applications.
3-Bromoaniline: Similar bromine substitution but lacks the N1-phenyl group.
1,2-Diaminobenzene: Lacks both the bromine and N1-phenyl substitutions.
Uniqueness
3-Bromo-N1-phenylbenzene-1,2-diamine is unique due to the presence of both the bromine atom and the N1-phenyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C12H11BrN2 |
|---|---|
Molekulargewicht |
263.13 g/mol |
IUPAC-Name |
3-bromo-1-N-phenylbenzene-1,2-diamine |
InChI |
InChI=1S/C12H11BrN2/c13-10-7-4-8-11(12(10)14)15-9-5-2-1-3-6-9/h1-8,15H,14H2 |
InChI-Schlüssel |
QPPCNFWPXMMJRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C(=CC=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Cyclopenta[d]pyrimidine](/img/structure/B13108026.png)
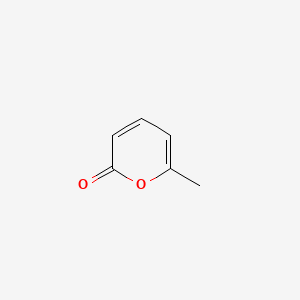
![(7-Amino[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)methanol](/img/structure/B13108033.png)


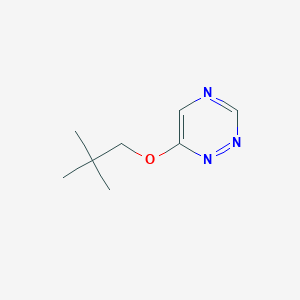
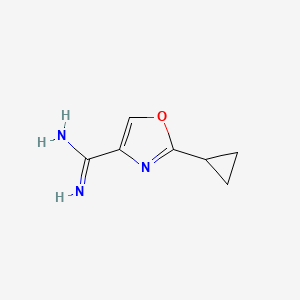
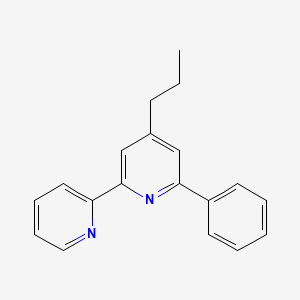
![4-(Pyrazin-2-yl)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13108079.png)

